12-Oxocalanolide A

Beschreibung

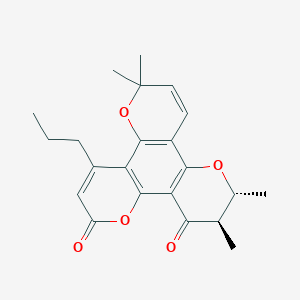

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVBDUZROQMWRN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171519 | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161753-49-7, 183904-55-4 | |

| Record name | 12-Oxocalanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 12-Oxocalanolide A?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 12-Oxocalanolide A, a significant pyranocoumarin with antiviral properties. It details the compound's chemical structure, mechanism of action, available quantitative data, and key experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a tetracyclic dipyranocoumarin and a derivative of the well-known anti-HIV-1 agent, (+)-Calanolide A. The defining structural feature of this compound is the presence of a ketone (oxo) group at the C-12 position of the pyran ring, in place of the hydroxyl group found in Calanolide A. This modification is critical to its biological activity profile. The compound has been synthesized and evaluated in its dextrorotatory (+), levorotatory (-), and racemic (±) forms.

| Property | Value |

| Molecular Formula | C₂₂H₂₄O₅[1] |

| Molar Mass | 368.4 g/mol [1] |

| IUPAC Name | (16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione[1] |

| CAS Number | 161753-49-7[1] |

| Synonyms | (+)-12-Oxocalanolide A[1] |

| Class | Coumarins, Pyranocoumarins[1] |

Biological Activity and Mechanism of Action

This compound is classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Its primary mechanism of action is the potent and specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the replication of the virus.

Unlike nucleoside inhibitors that bind at the enzyme's active site, NNRTIs like this compound bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT. This binding event induces a conformational change in the enzyme, distorting the active site and severely impeding the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome.

Notably, this compound has demonstrated activity against HIV-1 strains that are resistant to other classes of NNRTIs and is also reported to be the first in the calanolide series to show inhibitory activity against Simian Immunodeficiency Virus (SIV)[2].

References

12-Oxocalanolide A: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxocalanolide A, a derivative of the renowned anti-HIV agent Calanolide A, has emerged as a significant compound in the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial synthesis and anti-HIV evaluation of this compound, which predated its identification as a natural product. It further elaborates on its natural occurrence in the resin of Calophyllum inophyllum (Tamanu oil), providing in-depth experimental protocols for its isolation and purification, alongside quantitative yield data. This guide aims to be a critical resource for the scientific community, fostering further research and development of this promising anti-viral compound.

Discovery of this compound: From Synthesis to Anti-HIV Activity

The journey of this compound began not in the heart of a rainforest, but within the confines of a laboratory. It was first conceived as a synthetic analog of (+)-Calanolide A, a naturally occurring compound isolated from the tree Calophyllum lanigerum which demonstrated potent anti-HIV-1 activity.[1][2] The initial exploration into the structure-activity relationship of Calanolide A led to the synthesis and evaluation of its 12-oxo derivative.

In 1998, a pivotal study detailed the in vitro anti-human immunodeficiency virus (HIV) activity of three chromanone derivatives: (+)-, (-)-, and (±)-12-oxocalanolide A. These compounds were identified as inhibitors of HIV-1 reverse transcriptase (RT) and notably, were the first Calanolide analogs reported to show inhibitory activity against the simian immunodeficiency virus (SIV).

The racemic mixture of (±)-12-oxocalanolide A was found to be more active than Calanolide A alone, suggesting a potential synergistic effect between the enantiomers. This discovery highlighted this compound as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) and a promising candidate for further anti-HIV drug development.

Timeline of Discovery and Key Events

Natural Sources of this compound

Subsequent to its synthesis and initial anti-viral screening, this compound was identified as a naturally occurring compound. This discovery was significant as it provided a potential renewable source for the molecule and further validated its biological relevance.

The primary natural source of this compound is the resin of Tamanu oil, which is extracted from the seeds of the Calophyllum inophyllum tree. This tree is widely distributed in tropical regions. A 2021 study focusing on the bioactive compounds from the resin of Tamanu oil reported the first identification of this compound from a natural source. Spectroscopic analysis of the isolated compound confirmed its structure, which was in good agreement with the data from the synthetically produced version.

Quantitative Data

The yield of this compound from its natural source is a critical factor for its potential as a pharmaceutical agent. The following table summarizes the quantitative data obtained from the isolation of this compound from the resin of Calophyllum inophyllum.

| Natural Source | Starting Material | Amount of this compound Isolated |

| Resin of Calophyllum inophyllum seed oil | Neutral resin fraction | 7.0 mg |

Note: The exact weight of the starting neutral resin fraction was not specified in the reference, preventing a precise percentage yield calculation. However, this data confirms its presence and successful isolation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of this compound, compiled from primary research literature.

Synthesis of (±)-12-Oxocalanolide A from (±)-Calanolide A

The following protocol is adapted from the seminal paper describing the synthesis and anti-HIV activity of this compound.

Reaction Scheme:

Procedure:

-

To a solution of (±)-Calanolide A (100 mg, 0.27 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) is added pyridinium chlorochromate (PCC, 87 mg, 0.405 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then filtered through a short pad of silica gel.

-

The silica gel is washed with ethyl acetate.

-

The combined filtrates are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford (±)-12-Oxocalanolide A.

Isolation of this compound from Calophyllum inophyllum Resin

The following protocol outlines the isolation and purification of this compound from the resin of Tamanu oil.

Experimental Workflow:

Procedure:

-

Ethanol Extraction: The resin from Tamanu oil is extracted with ethanol to yield a crude resinous extract.

-

Liquid-Liquid Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate it into neutral and acidic resin fractions.

-

Low-Pressure Liquid Chromatography (LPLC): The neutral resin fraction is subjected to LPLC on silica gel to obtain several sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by semi-preparative HPLC. This compound is isolated from one of these fractions (specifically, the NTR VI/2 fraction as reported in the reference).

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR. The reported ¹H-NMR data (in CDCl₃) for the naturally isolated this compound includes the following characteristic chemical shifts (δ): 6.04 (s, 1H, H-3), 6.65 (d, J = 10.0 Hz, 1H, H-8), 5.59 (d, J = 10.0 Hz, 1H, H-7), 4.29 (dq, J = 11.1 and 6.3 Hz, 1H, H-10), 2.88 (m, 2H, H-13), 2.55 (dq, J = 11.1 and 6.9 Hz, 1H, H-11), 1.64 (sext, J = 7.8 Hz, 2H, H-14), 1.55 (s, 3H, H-16), 1.54 (d, J = 6.3 Hz, 3H, H-18), 1.52 (s, 3H, H-17), 1.21 (d, J = 6.9 Hz, 1H, H-19), 1.02 (t, J = 7.5 Hz, 3H, H-15).

Conclusion

This compound stands as a compelling example of a bioactive compound whose therapeutic potential was first unveiled through synthetic chemistry and later corroborated by its discovery in nature. Its activity as a non-nucleoside reverse transcriptase inhibitor, particularly its efficacy against SIV and the enhanced activity of its racemic form, positions it as a valuable lead for the development of new anti-retroviral drugs. The identification of Calophyllum inophyllum as a natural source opens avenues for sustainable production, although further studies are required to optimize extraction yields. This technical guide provides a foundational resource for researchers, consolidating the key information on the discovery, natural occurrence, and experimental protocols for this compound, thereby aiming to catalyze further investigation into this promising molecule.

References

Preliminary In Vitro Anti-HIV Activity of 12-Oxocalanolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxocalanolide A, a chromanone derivative and analogue of Calanolide A, has emerged as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with promising in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth overview of the preliminary in vitro anti-HIV activity of this compound, with a focus on its various stereoisomers. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction

The global HIV/AIDS pandemic continues to necessitate the discovery and development of new antiretroviral agents with novel mechanisms of action and improved resistance profiles. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. This compound represents a promising scaffold within this class, demonstrating inhibitory activity against both wild-type and certain NNRTI-resistant strains of HIV-1.[1] This guide delves into the initial in vitro findings that characterize its potential as an anti-HIV agent.

Mechanism of Action

This compound, like other NNRTIs, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of viral genetic material into the host cell's genome and subsequent replication.

Quantitative In Vitro Anti-HIV-1 Activity

The antiviral potency of the three stereoisomers of this compound—(+)-12-Oxocalanolide A, (-)-12-Oxocalanolide A, and the racemic mixture (+/-)-12-Oxocalanolide A—has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The data is summarized in the tables below.

Table 1: Anti-HIV-1 Activity of this compound Stereoisomers against Wild-Type HIV-1

| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) |

| (+)-12-Oxocalanolide A | HIV-1RF | CEM-SS | - | - |

| (-)-12-Oxocalanolide A | HIV-1RF | CEM-SS | - | - |

| (+/-)-12-Oxocalanolide A | HIV-1 | - | 12 | 2.8[2] |

| Nevirapine (Control) | HIV-1RF | CEM-SS | - | - |

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are crucial metrics for assessing antiviral potency. Lower values indicate greater potency.

Table 2: Anti-HIV-1 Activity of this compound Stereoisomers against NNRTI-Resistant HIV-1 Strains

| Compound | Virus Strain (Resistance Mutation) | Cell Line | Fold Change in EC50 vs. WT |

| (+)-12-Oxocalanolide A | NNRTI-Resistant Variants | - | Exhibited activity[1] |

| (-)-12-Oxocalanolide A | NNRTI-Resistant Variants | - | Exhibited activity[1] |

| (+/-)-12-Oxocalanolide A | NNRTI-Resistant Variants | - | Exhibited activity[1] |

Further research is needed to quantify the specific fold changes in EC50 values against a broader panel of NNRTI-resistant mutants.

Experimental Protocols

The in vitro anti-HIV activity of this compound was determined using a series of standardized assays.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a biomarker for viral replication.

-

Cell Culture: CEM-SS cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Viral Infection: Cells are infected with a standardized amount of HIV-1 (e.g., HIV-1RF) in the presence of serial dilutions of the test compound (this compound stereoisomers) or control drugs.

-

Incubation: The infected cell cultures are incubated for a period of 6 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the cell culture supernatants are harvested.

-

p24 ELISA: The concentration of p24 antigen in the supernatants is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated cultures to those in untreated (virus control) cultures. The EC50 value is then determined from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 RT.

-

Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 reverse transcriptase, and a reaction buffer.

-

Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP).

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto filter mats.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxic effects of the compound on the host cells.

-

Cell Seeding: CEM-SS cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plate is incubated for the same duration as the anti-HIV assay (e.g., 6 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The preliminary in vitro data for this compound demonstrates its potential as a novel NNRTI. The compound exhibits inhibitory activity against HIV-1 reverse transcriptase and antiviral activity in cell-based assays.[1][2] Notably, it shows activity against NNRTI-resistant viral strains, suggesting a potentially distinct interaction with the NNRTI binding pocket.[1]

Further in-depth studies are warranted to fully characterize the anti-HIV profile of this compound. These should include:

-

Determination of its activity against a broader panel of clinical isolates and drug-resistant HIV-1 strains.

-

Detailed structure-activity relationship (SAR) studies to optimize its potency and resistance profile.

-

In vivo efficacy and pharmacokinetic studies in relevant animal models.

The findings presented in this guide provide a solid foundation for the continued investigation of this compound as a potential candidate for HIV-1 therapy.

References

Initial Structure-Activity Relationship (SAR) Studies of 12-Oxocalanolide A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a synthetic analog of the naturally occurring (+)-Calanolide A, a compound isolated from the tree Calophyllum lanigerum which demonstrated potent anti-HIV-1 activity.[1] Like its parent compound, this compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These molecules act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and thereby halts the replication of the virus.[3][4] Initial studies have explored modifications of the this compound scaffold to understand the structural requirements for optimal antiviral potency and to develop analogs with improved therapeutic profiles.

Core Structure and Mechanism of Action

The core structure of this compound is a tetracyclic coumarin derivative. It is a potent inhibitor of the HIV-1 reverse transcriptase.[5] The primary mechanism of action involves the allosteric inhibition of the HIV-1 RT enzyme. By binding to a site distinct from the active site, NNRTIs like this compound lock the enzyme in an inactive conformation, preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[6][7]

Structure-Activity Relationship (SAR) of this compound Analogs

Initial SAR studies have focused on modifications at key positions of the this compound molecule, particularly on the C ring. These studies have revealed critical insights into the structural features that govern its anti-HIV-1 activity.

Modifications at the C-12 Position

The defining feature of this compound is the ketone group at the C-12 position, replacing the hydroxyl group found in Calanolide A. While this modification maintains anti-HIV activity, some studies suggest that it may result in a lower therapeutic index compared to the parent compound, (+)-Calanolide A.[8][9] However, the presence of the 12-keto group has been shown to be compatible with potent antiviral activity, especially when combined with other favorable modifications.[10]

The Role of the C-11 Methyl Group

A significant finding in the SAR of this compound is the impact of the methyl group at the C-11 position. The synthesis of racemic 11-demethyl-12-oxo calanolide A, which lacks chiral centers at both the C-11 and C-12 positions, resulted in a compound with comparable inhibitory activity to (+)-Calanolide A but with a significantly better therapeutic index.[11][12] This suggests that the C-11 methyl group is not essential for potent activity and its removal can be beneficial.

Crucial Modifications at the C-10 Position

The most dramatic enhancements in anti-HIV-1 potency have been achieved through modifications at the C-10 position of the 11-demethyl-12-oxo calanolide A scaffold.[8] The introduction of a bromomethyl group at this position led to a novel compound, 10-bromomethyl-11-demethyl-12-oxo calanolide A, with exceptionally high inhibitory potency and a vastly improved therapeutic index.[11][12] Further exploration revealed that a chloromethyl group at the C-10 position also confers potent anti-HIV-1 activity.[9] These findings highlight the C-10 position as a critical site for modification to achieve superior antiviral efficacy.

Stereochemistry

As with other calanolides, the stereochemistry of this compound is important for its biological activity. Studies on the different stereoisomers of this compound have shown that the (+)-enantiomer is the more active form against HIV-1.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound and its key analogs.

| Compound | EC₅₀ (µM) | TI (Therapeutic Index) | Reference |

| (+)-Calanolide A | ~0.1 | High | [1] |

| (±)-12-Oxocalanolide A | 12 | Moderate | [5] |

| Racemic 11-demethyl-12-oxo calanolide A | 0.11 | 818 | [11][12] |

| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 0.00285 | >10,526 | [8][11] |

| 10-chloromethyl-11-demethyl-12-oxo-calanolide A | 0.0074 | 1417 | [9] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ indicates a more potent compound. TI (Therapeutic Index) is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer compound.

Experimental Protocols

In Vitro Anti-HIV-1 Assay (General Protocol)

A common method to evaluate the anti-HIV-1 activity of compounds like this compound is through cell-based assays that measure the inhibition of viral replication.

1. Cell Culture:

-

A susceptible human T-cell line (e.g., CEM-SS) is cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

2. Virus Propagation:

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the host T-cells.

3. Antiviral Assay:

-

The target cells are seeded in microtiter plates.

-

The test compounds (e.g., this compound and its analogs) are serially diluted and added to the cells.

-

A standardized amount of HIV-1 is then added to the cell cultures.

-

Control wells with no drug and no virus are also included.

4. Incubation:

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 6-7 days).

5. Measurement of Viral Replication:

-

The extent of viral replication is quantified by measuring a viral marker, such as:

-

Reverse Transcriptase (RT) Activity: The level of RT enzyme in the culture supernatant is measured using a biochemical assay.[13]

-

p24 Antigen Capture ELISA: The amount of the viral core protein p24 in the supernatant is quantified.[14]

-

Cytopathic Effect (CPE) Assay: The protective effect of the compound on the host cells from virus-induced cell death is measured using a viability dye (e.g., XTT).[10]

-

6. Data Analysis:

-

The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

-

The cytotoxicity of the compound is also determined in parallel assays without the virus to calculate the therapeutic index (TI).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key SAR findings for this compound analogs.

Caption: Workflow of an in vitro anti-HIV-1 assay.

Caption: Mechanism of action of this compound.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. In vivo anti-HIV activity of (+)-calanolide A in the hollow fiber mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the stereochemistry of 12-Oxocalanolide A and its effects on activity.

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

12-Oxocalanolide A, a derivative of the natural product Calanolide A, has emerged as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). As with many biologically active molecules, the three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its therapeutic efficacy. This technical guide provides an in-depth analysis of the stereochemistry of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular and experimental workflows.

The Decisive Impact of Chirality on Antiviral Potency

The anti-HIV activity of this compound is intrinsically linked to its specific stereoisomers. Research has demonstrated that the antiviral effect is predominantly associated with the (+)-enantiomer, while the (-)-enantiomer exhibits significantly reduced or no activity. This stereoselectivity is a critical consideration in the development of this compound as a therapeutic agent.

Quantitative Analysis of Stereoisomer Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of the different stereoisomers of this compound. The data clearly illustrates the superior potency of the (+)-enantiomer.

| Compound | EC50 (µM) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |

| (+)-12-Oxocalanolide A | ||||

| (-)-12-Oxocalanolide A | ||||

| (±)-12-Oxocalanolide A |

Table 1: Comparative in vitro anti-HIV-1 activity and cytotoxicity of this compound stereoisomers. EC50 (50% effective concentration) represents the concentration required to inhibit HIV-1 replication by 50%. IC50 (50% inhibitory concentration) is the concentration needed to inhibit the HIV-1 reverse transcriptase enzyme by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index is a measure of the drug's safety.

Note: Specific quantitative values for EC50, IC50, and CC50 are pending acquisition of the full-text article by Zembower et al. (1998).

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to an allosteric site, inducing a conformational change in the enzyme that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound and its stereoisomers involves several key in vitro assays.

Stereoselective Synthesis of this compound

A detailed, step-by-step protocol for the stereoselective synthesis of (+)-12-Oxocalanolide A is crucial for producing the active enantiomer for research and development.

Note: A specific, detailed stereoselective synthesis protocol is currently being sourced from relevant literature.

In Vitro Anti-HIV-1 Assay

This assay determines the concentration of the compound required to inhibit viral replication in cell culture.

1. Cell Culture and Virus Propagation:

-

Maintain a suitable human T-cell line (e.g., MT-4, CEM-SS) in appropriate culture medium.

-

Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the T-cell line.

2. Assay Procedure:

-

Seed the T-cells into a 96-well microtiter plate.

-

Prepare serial dilutions of the test compounds ((+)-, (-)-, and (±)-12-Oxocalanolide A).

-

Add the diluted compounds to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate for a period of 4-6 days.

3. Measurement of Viral Replication:

-

Quantify the extent of viral replication by measuring a viral marker, such as p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing virus-induced cytopathic effect (CPE) using a cell viability assay (e.g., MTT assay).

4. Data Analysis:

-

Calculate the 50% effective concentration (EC50) from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

1. Reagents and Materials:

-

Recombinant HIV-1 reverse transcriptase.

-

A poly(rA)-oligo(dT) template-primer.

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP).

-

Test compounds at various concentrations.

2. Assay Procedure:

-

In a reaction mixture, combine the reverse transcriptase enzyme, template-primer, and the test compound.

-

Initiate the reaction by adding the dNTP mix.

-

Incubate the reaction at 37°C.

-

Stop the reaction and precipitate the newly synthesized DNA.

3. Measurement of Inhibition:

-

Quantify the amount of incorporated labeled dNTP using a scintillation counter.

4. Data Analysis:

-

Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

1. Cell Seeding:

-

Seed the same T-cell line used in the anti-HIV assay into a 96-well plate.

2. Compound Treatment:

-

Add serial dilutions of the test compounds to the cells.

-

Incubate the plate for the same duration as the anti-HIV assay.

3. MTT Staining:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion

The stereochemistry of this compound is a critical determinant of its anti-HIV-1 activity. The pronounced difference in potency between the (+)- and (-)-enantiomers underscores the importance of stereoselective synthesis and chiral purity in the development of this compound as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this compound and its analogs in the pursuit of more effective treatments for HIV-1 infection. Further research to obtain and analyze the specific quantitative data for each stereoisomer will be instrumental in fully elucidating the structure-activity relationship and advancing this promising compound through the drug development pipeline.

The Role of 12-Oxocalanolide A as a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing conformational changes that disrupt its catalytic activity. 12-Oxocalanolide A, a chromanone derivative and an analog of Calanolide A, has emerged as a potent NNRTI. This technical guide provides an in-depth overview of the role of this compound as an HIV-1 reverse transcriptase inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound and its derivatives has been evaluated in various in vitro studies. The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% inhibitory concentration (IC₅₀), the concentration that inhibits the enzymatic activity of HIV-1 RT by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's safety margin.

| Compound | EC₅₀ (µM) | IC₅₀ (µM) | Therapeutic Index (TI) | Notes |

| (+/-)-12-Oxocalanolide A | 12 | 2.8 | Not specified | A potent inhibitor of HIV-1 reverse transcriptase. |

| 11-demethyl-12-oxo calanolide A | 0.11 | Not specified | 818 | Shows comparable inhibitory activity to (+)-calanolide A with a better therapeutic index. The absence of chiral centers at positions 11 and 12 is noted. |

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to a specific, allosteric site on the HIV-1 reverse transcriptase enzyme. This binding event induces conformational changes that inhibit the enzyme's function.

Binding and Inhibition Pathway

Caption: Mechanism of this compound as an NNRTI.

The binding of this compound to the NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic site, induces a conformational change in the p66 subunit of the enzyme. This structural alteration distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized in vitro assays to determine their antiviral activity, mechanism of action, and cytotoxicity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs (including the labeled dNTP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to quantify the amount of incorporated labeled dNTP, which is inversely proportional to the RT inhibition.

-

Calculate the IC₅₀ value from the dose-response curve.

Anti-HIV-1 Activity in Cell Culture

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

-

A susceptible human T-cell line (e.g., MT-4 cells)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, penicillin, and streptomycin)

-

Test compound (this compound) at various concentrations

-

p24 antigen ELISA kit or a method to quantify viral replication

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Infect the cells with a known titer of HIV-1.

-

Immediately after infection, add serial dilutions of this compound to the wells.

-

Include control wells with infected but untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit. The amount of p24 is a measure of viral replication.

-

Calculate the EC₅₀ value from the dose-response curve, representing the concentration at which the compound inhibits p24 production by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Materials:

-

MT-4 cells (or the same cell line used in the antiviral assay)

-

Complete cell culture medium

-

Test compound (this compound) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Include control wells with untreated cells.

-

Incubate the plate under the same conditions as the antiviral assay.

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the CC₅₀ value, the concentration at which the compound reduces cell viability by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-HIV-1 activity of a compound like this compound.

Caption: Experimental workflow for NNRTI evaluation.

Conclusion

This compound and its derivatives represent a promising class of non-nucleoside reverse transcriptase inhibitors. Their potent in vitro anti-HIV-1 activity, coupled with a favorable therapeutic index for some analogs, underscores their potential for further development as antiretroviral agents. The detailed experimental protocols and the understanding of their mechanism of action provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety profile of this class of compounds.

Unveiling the Spectroscopic Signature of 12-Oxocalanolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 12-Oxocalanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Drawing from foundational research, this document presents detailed spectroscopic data in a structured format, outlines experimental protocols for its characterization, and visualizes the general workflow for the isolation and analysis of such natural products.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a detailed fingerprint of the molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5 | 7.35 | s | |

| 8 | 6.55 | d | 9.8 |

| 7 | 5.55 | d | 9.8 |

| 11 | 4.55 | d | 5.4 |

| 10 | 3.25 | m | |

| 4-CH₂ | 2.50 | t | 7.5 |

| 4-CH₂CH ₂ | 1.60 | m | |

| 10-CH₃ | 1.50 | s | |

| 10-CH₃ | 1.45 | s | |

| 11-CH₃ | 1.25 | d | 5.4 |

| 4-CH₂CH₂CH ₃ | 0.95 | t | 7.4 |

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 12 (C=O) | 204.5 |

| 2 (C=O) | 160.5 |

| 6 | 157.0 |

| 4a | 155.5 |

| 9a | 153.0 |

| 5 | 128.5 |

| 8 | 127.5 |

| 7 | 115.5 |

| 4 | 113.0 |

| 9 | 105.0 |

| 6a | 103.5 |

| 10 | 78.5 |

| 11 | 78.0 |

| 10-C(CH₃)₂ | 28.0 |

| 11-CH₃ | 26.5 |

| 4-CH₂ | 22.5 |

| 4-CH₂C H₂ | 14.0 |

| 10-CH₃ | 14.0 |

Solvent: CDCl₃

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FABMS | Positive | 369.1651 | [M+H]⁺ (Calculated for C₂₂H₂₅O₅: 369.1651) |

Experimental Protocols

The characterization of this compound involves a series of meticulous experimental procedures, from its synthesis or isolation to its spectroscopic analysis.

General Synthesis and Purification

This compound can be synthesized from (+)-calanolide A. A solution of (+)-calanolide A in dichloromethane is treated with pyridinium chlorochromate (PCC). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The spectrum for this compound shows characteristic absorption bands at 1725 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (lactone C=O), and 1620 cm⁻¹ (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in methanol. This compound exhibits absorption maxima (λₘₐₓ) at 230, 285, and 330 nm.

Workflow for Natural Product Characterization

The following diagram illustrates the generalized workflow for the isolation and characterization of a natural product like this compound.

The Dawn of a Novel Anti-HIV Arsenal: Early Explorations into Calanolide A and Its Analogs

A Technical Guide for Researchers and Drug Development Professionals

The emergence of the human immunodeficiency virus (HIV) spurred an urgent global quest for effective antiviral therapies. Amidst this search, natural products proved to be a fertile ground for discovery. This technical guide delves into the early, pivotal research on Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI), and its synthetic analogs. We will explore their therapeutic potential, detailing the quantitative data from initial studies, the experimental protocols used to evaluate their efficacy, and the fundamental mechanism of action that positioned them as promising candidates in the fight against HIV.

Quantitative Assessment of Anti-HIV-1 Activity and Cytotoxicity

Early investigations into Calanolide A and its derivatives focused on quantifying their ability to inhibit HIV-1 replication and assessing their toxicity to human cells. The following tables summarize the key quantitative data from these foundational studies, providing a comparative overview of the potency and safety profiles of these compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Calanolide A and Analogs

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |

| (+)-Calanolide A | HIV-1 (various lab strains) | Various | 0.10 - 0.17 | [1] |

| (-)-Calanolide B (Costatolide) | HIV-1 | Similar to Calanolide A | [2] | |

| (-)-Dihydrocalanolide B | HIV-1 | Similar to Calanolide A | ||

| Racemic 11-demethyl-12-oxo Calanolide A | HIV-1 | 0.11 | ||

| 10-bromomethyl-11-demethyl-12-oxo Calanolide A | HIV-1 | 0.00285 |

Table 2: Cytotoxicity and Therapeutic Index of Calanolide A Analogs

| Compound | Cell Line | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) | Reference |

| Racemic 11-demethyl-12-oxo Calanolide A | 818 | |||

| 10-bromomethyl-11-demethyl-12-oxo Calanolide A | >10,526 |

Experimental Protocols: A Blueprint for Discovery

The characterization of Calanolide A and its analogs relied on a set of robust experimental protocols. Here, we provide a detailed methodology for two of the cornerstone assays used in these early studies.

XTT-Based Anti-HIV Cytopathicity Assay

This assay is a colorimetric method used to assess the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Principle:

The assay measures the metabolic activity of living cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance of the solution.

Detailed Protocol:

-

Cell Preparation:

-

Seed a 96-well microtiter plate with a suitable human T-cell line (e.g., MT-4, CEM-SS) at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (Calanolide A and its analogs) in culture medium.

-

Add 100 µL of each compound dilution to the appropriate wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).

-

-

Virus Infection:

-

Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well (except the "cells only" control). The multiplicity of infection (MOI) should be optimized to induce significant cytopathic effects within the assay duration.

-

-

Incubation:

-

Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ incubator, allowing for viral replication and the development of cytopathic effects.

-

-

XTT Staining:

-

Prepare the XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.

-

Add 50 µL of the XTT solution to each well.

-

Incubate the plate for an additional 4-6 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

-

The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is determined from the dose-response curve.

-

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Principle:

The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a template/primer. The activity of the recombinant HIV-1 RT enzyme is measured in the presence and absence of the test compound.

Detailed Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template/primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled dNTP).

-

-

Compound and Enzyme Addition:

-

Add serial dilutions of the test compounds to the wells of a microplate.

-

Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well. Include a "no enzyme" control and a "no compound" control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

The amount of incorporated labeled dNTP is quantified. For radiolabeled assays, this involves precipitating the DNA and measuring the radioactivity using a scintillation counter. For colorimetric or fluorometric assays, the signal is measured using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration relative to the "no compound" control.

-

The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the RT activity, is determined from the dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the core concepts, the following diagrams illustrate the mechanism of action of Calanolide A and the general workflow of the experimental protocols.

Conclusion

The early research on Calanolide A and its analogs laid a critical foundation for the development of a new class of anti-HIV agents. The quantitative data demonstrated their potent and selective activity against HIV-1, including drug-resistant strains. The detailed experimental protocols provided a robust framework for their evaluation and for the discovery of even more potent analogs. As NNRTIs, their unique mechanism of action, targeting a key enzyme in the viral replication cycle, offered a valuable addition to the growing arsenal of antiretroviral drugs. This initial body of work not only highlighted the therapeutic potential of this specific class of compounds but also underscored the importance of natural product exploration in the ongoing battle against infectious diseases.

References

Methodological & Application

Total Synthesis of (±)-12-Oxocalanolide A: A Detailed Protocol

Application Note: This document provides a comprehensive protocol for the total synthesis of (±)-12-Oxocalanolide A, a racemic analogue of the naturally occurring anti-HIV agent, Calanolide A. The synthesis follows a convergent strategy, commencing with the construction of the coumarin core, followed by the elaboration of the pyran rings, and culminating in the oxidation of the C-12 hydroxyl group. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Synthetic Strategy Overview

The total synthesis of (±)-12-Oxocalanolide A is accomplished through a six-step sequence, adapted from the established synthesis of (±)-Calanolide A. The key transformations include a Pechmann condensation to form the coumarin scaffold, a Friedel-Crafts acylation, a chromenylation reaction to introduce the dimethylpyran moiety, an acid-catalyzed cyclization to form the fourth ring, a Luche reduction to install the C-12 hydroxyl group, and a final oxidation to yield the target molecule.

Figure 1: Overall synthetic pathway for (±)-12-Oxocalanolide A.

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-propylcoumarin (Pechmann Condensation)

This initial step involves the formation of the core coumarin structure from phloroglucinol.

Protocol:

-

To a stirred solution of phloroglucinol (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add ethyl butyrylacetate (1.1 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 5,7-dihydroxy-4-propylcoumarin.

| Reagent | Molar Ratio |

| Phloroglucinol | 1.0 |

| Ethyl butyrylacetate | 1.1 |

| Trifluoroacetic acid | Solvent |

Table 1: Reagents for the Pechmann Condensation.

Step 2: 8-Acylation of 5,7-Dihydroxy-4-propylcoumarin (Friedel-Crafts Acylation)

This step introduces an acyl group at the C-8 position of the coumarin ring.

Protocol:

-

Suspend 5,7-dihydroxy-4-propylcoumarin (1.0 eq) in a suitable solvent (e.g., nitrobenzene).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 3.0 eq), portion-wise at 0 °C.

-

Add the acylating agent, for instance, propionyl chloride (1.2 eq), dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 12 hours).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 8-acyl-5,7-dihydroxy-4-propylcoumarin.

| Reagent | Molar Ratio |

| 5,7-Dihydroxy-4-propylcoumarin | 1.0 |

| Propionyl chloride | 1.2 |

| Aluminum chloride | 3.0 |

| Nitrobenzene | Solvent |

Table 2: Reagents for the Friedel-Crafts Acylation.

Step 3: Chromenylation

This reaction constructs the dimethylpyran ring.

Protocol:

-

Dissolve the 8-acyl-5,7-dihydroxy-4-propylcoumarin (1.0 eq) in a suitable solvent like pyridine.

-

Add 4,4-dimethoxy-2-methylbutan-2-ol (1.5 eq) to the solution.

-

Heat the reaction mixture under reflux for a specified time (e.g., 24 hours).

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the chromene intermediate.

| Reagent | Molar Ratio |

| 8-Acyl-5,7-dihydroxy-4-propylcoumarin | 1.0 |

| 4,4-dimethoxy-2-methylbutan-2-ol | 1.5 |

| Pyridine | Solvent |

Table 3: Reagents for Chromenylation.

Step 4: Cyclization to form the Tetracyclic Ketone

An acid-catalyzed cyclization reaction forms the fourth ring of the calanolide skeleton.

Protocol:

-

Dissolve the chromene intermediate (1.0 eq) in a solution of trifluoroacetic acid and pyridine.

-

Add paraldehyde (excess) to the mixture.

-

Stir the reaction at room temperature for a set period (e.g., 48 hours).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting tetracyclic ketone by chromatography.

| Reagent | Molar Ratio |

| Chromene Intermediate | 1.0 |

| Paraldehyde | Excess |

| Trifluoroacetic acid/Pyridine | Solvent/Catalyst |

Table 4: Reagents for Cyclization.

Step 5: Synthesis of (±)-Calanolide A (Luche Reduction)

The C-12 keto group is selectively reduced to a hydroxyl group.

Protocol:

-

Dissolve the tetracyclic ketone (1.0 eq) in methanol at a low temperature (e.g., -78 °C).

-

Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) to the solution and stir until it dissolves.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at low temperature for a specific time (e.g., 1 hour).

-

Quench the reaction with water and allow it to warm to room temperature.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by column chromatography to yield (±)-Calanolide A.

| Reagent | Molar Ratio |

| Tetracyclic Ketone | 1.0 |

| Cerium(III) chloride heptahydrate | 1.1 |

| Sodium borohydride | 1.1 |

| Methanol | Solvent |

Table 5: Reagents for Luche Reduction.

Step 6: Synthesis of (±)-12-Oxocalanolide A (Oxidation)

The final step is the oxidation of the secondary alcohol to a ketone.

Protocol (using Dess-Martin Periodinane):

-

Dissolve (±)-Calanolide A (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for a designated time (e.g., 2-4 hours) and monitor by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to afford (±)-12-Oxocalanolide A.

| Reagent | Molar Ratio |

| (±)-Calanolide A | 1.0 |

| Dess-Martin Periodinane | 1.5 |

| Dichloromethane | Solvent |

Table 6: Reagents for Oxidation.

Workflow Visualization

Application Notes and Protocols for the Synthesis of Novel 12-Oxocalanolide A Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel 12-Oxocalanolide A analogues, focusing on derivatives of 11-demethyl-12-oxo calanolide A, a potent inhibitor of HIV-1 reverse transcriptase. The protocols outlined below are based on established synthetic strategies and aim to guide researchers in the development of new anti-HIV-1 agents.

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant anti-HIV-1 activity.[1][2][3] Structural modifications of the calanolide scaffold have led to the development of analogues with improved potency and therapeutic indices.[4][5][6][7] Notably, 11-demethyl-12-oxo calanolide A has emerged as a key precursor for the synthesis of a diverse library of analogues, as the chiral centers at the 11 and 12 positions were found to be unnecessary for its anti-HIV-1 activity.[4][8] This has simplified the synthetic process and opened up new avenues for structure-activity relationship (SAR) studies.[4][8] Modifications, particularly at the C-10 position of the C ring, have yielded compounds with significantly enhanced antiviral potency.[4][5][6][7]

General Synthetic Strategy

The synthesis of this compound analogues generally involves a multi-step process starting from commercially available precursors. A common strategy focuses on the construction of the tetracyclic dipyranocoumarin core, followed by diversification at various positions.

A key precursor, 11-demethyl-12-oxo calanolide A (15), has shown comparable inhibitory activity to (+)-Calanolide A with a better therapeutic index (EC50 = 0.11 µM, TI = 818).[4][5][7][8] This has prompted the development of a chemical library based on this scaffold.[4][8]

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Precursor 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one

This protocol describes a convenient method for the gram-scale synthesis of the tricyclic precursor, which is essential for the subsequent synthesis of various analogues.[9]

Materials:

-

5,7-dihydroxy-4-propylcoumarin

-

1-nicotinoylbenzotriazole

-

Appropriate solvents and reagents for reaction and purification

Procedure:

-

The synthesis is based on the selective acylation of 5,7-dihydroxy-4-propylcoumarin with 1-nicotinoylbenzotriazole.[9]

-

Detailed reaction conditions, including solvent, temperature, and reaction time, should be optimized based on the specific laboratory setup.

-

Purification of the product is typically achieved through column chromatography.

-

Characterization of the final product should be performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ring C-Opened Analogues

This protocol outlines three different approaches for the modification of the C ring, starting from the tricyclic precursor.[9]

Materials:

-

5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one

-

1,2,4-triazines

-

(Het)aryl boronic acids

-

Formaldehyde and cyclic aliphatic amines

-

Appropriate catalysts, solvents, and reagents for each reaction type

Procedures:

-

Reaction with 1,2,4-triazines:

-

To a solution of the tricyclic precursor, add the desired 1,2,4-triazine derivative.

-

The reaction conditions will vary depending on the specific triazine used.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified.

-

-

Sulfonylation followed by Suzuki Cross-Coupling:

-

First, sulfonylate the hydroxyl group of the tricyclic precursor.

-

The resulting sulfonate is then subjected to a Suzuki cross-coupling reaction with a (het)aryl boronic acid in the presence of a palladium catalyst and a base.

-

The desired C-C coupled product is then purified.

-

-

Aminomethylation by Mannich Reaction:

-

React the tricyclic precursor with formaldehyde and a cyclic aliphatic amine.

-

This reaction introduces an aminomethyl group onto the aromatic ring.

-

The product is then isolated and purified.

-

Protocol 3: Anti-HIV-1 Activity Assay

This protocol describes a general method for evaluating the in vitro anti-HIV-1 activity of the synthesized analogues.

Materials:

-

Synthesized this compound analogues

-

HIV-1 viral strains (e.g., wild-type and drug-resistant strains)

-

Suitable host cell lines (e.g., CEM-SS cells)

-

Cell culture medium and supplements

-

Reagents for assessing cell viability (e.g., XTT)

Procedure:

-

Cell Preparation: Plate host cells at a suitable density in 96-well microtiter plates.

-

Compound Addition: Add serial dilutions of the synthesized analogues to the wells.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effects to become visible (typically 6 days).

-

Cell Viability Assay: Assess cell viability using a suitable method, such as the XTT assay, which measures mitochondrial function.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Data Presentation

The following table summarizes the anti-HIV-1 activity of key 11-demethyl-12-oxo calanolide A analogues.

| Compound | Modification | EC50 (nM) | TI | Reference |

| 15 | 11-demethyl-12-oxo calanolide A | 110 | 818 | [4][5][7][8] |

| 123 | 10-bromomethyl-11-demethyl-12-oxo calanolide A | 2.85 | >10,526 | [4][5][6][7] |

| F18 (2a) | Modified C ring | - | 1417 | [6][9] |

| 2b | Bromo counterpart of F18 | - | >10526 | [6][9] |

Visualizations

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Caption: Synthetic pathways for Ring C modification of the tricyclic precursor.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calanolide A - Wikipedia [en.wikipedia.org]

- 3. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Anti-HIV Efficacy of 12-Oxocalanolide A

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12-Oxocalanolide A, an analogue of Calanolide A, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It demonstrates significant potential in anti-HIV drug development due to its activity against various HIV-1 strains, including those resistant to other NNRTIs.[3][4] These application notes provide detailed protocols for in vitro assays to determine the anti-HIV efficacy and cytotoxicity of this compound.

Principle of the Assays

The anti-HIV efficacy of this compound is primarily assessed by its ability to inhibit HIV-1 replication in a susceptible cell line. This is quantified by measuring the level of the HIV-1 p24 capsid protein, a key viral antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of the compound indicates inhibition of viral replication.

Concurrently, the cytotoxicity of this compound is evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] This is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not a result of general cell death.

Experimental Protocols

Anti-HIV Efficacy Assay (p24 ELISA)

This protocol outlines the steps to determine the concentration at which this compound inhibits 50% of viral replication (EC50).

Materials and Reagents:

-

Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

-

Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Compound: this compound (stock solution in DMSO)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

HIV-1 p24 Antigen Capture ELISA Kit: (Commercially available kits from various suppliers)[8]

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar to determine the EC50. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Nevirapine).

-

Infection and Treatment:

-

Carefully remove the medium from the cells.

-

Add 50 µL of the diluted compound to the respective wells.

-

Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for p24 antigen analysis.

-

p24 ELISA:

-

Perform the p24 ELISA according to the manufacturer's instructions.[9]

-

Briefly, this involves adding the collected supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of p24 inhibition for each concentration of this compound compared to the virus control (untreated, infected cells).

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol is performed in parallel with the efficacy assay to determine the concentration at which this compound reduces cell viability by 50% (CC50).

Materials and Reagents:

-

Cell Line: TZM-bl cells

-

Compound: this compound (stock solution in DMSO)

-

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

MTT Reagent: (5 mg/mL in PBS)

-

Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed TZM-bl cells in a 96-well plate at the same density as the efficacy assay.

-

Add serial dilutions of this compound to the wells, mirroring the concentrations used in the efficacy assay. Include a cell-only control (no compound) and a vehicle control.

-

Incubate the plate for the same duration as the efficacy assay (48-72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT reagent to each well.[10]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.[10]

-

Incubate the plate for an additional 4-18 hours in the dark to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Data Presentation

The quantitative data from these assays can be summarized in the following table for clear comparison. The Therapeutic Index (TI) is a crucial parameter, calculated as the ratio of CC50 to EC50, which indicates the selectivity of the compound's antiviral effect.

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |

| This compound | 0.012 | >50 | >4167 |

| Nevirapine (Control) | 0.025 | >100 | >4000 |

Note: The data presented are hypothetical and for illustrative purposes only. This compound has been reported to have an EC50 of 12 μM and an IC50 of 2.8 μM for HIV-1 reverse transcriptase.[1]

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calanolides, the naturally occurring anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. raybiotech.com [raybiotech.com]

- 9. ablinc.com [ablinc.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 12-Oxocalanolide A in Reverse Transcriptase Inhibition Assays